[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine
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Overview
Description
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine is an organic compound that belongs to the class of benzodioxins This compound is characterized by the presence of a benzodioxin ring system fused with a dimethylmethanamine group
Preparation Methods
The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with N,N-dimethylformamide and a catalytic amount of lithium hydride. The reaction is carried out under controlled pH conditions using aqueous sodium carbonate as a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethylformamide and bases such as lithium hydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]dimethylamine can be compared with other similar compounds, such as:
2,3-Dihydro-1,4-benzodioxin-6-amine: This compound lacks the dimethylmethanamine group and has different chemical properties and applications.
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds have been studied for their antibacterial and enzyme inhibitory properties, similar to this compound.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWGJRUWCVUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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